4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Mechanism of Action
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific functional groups they contain. For example, some thiazole derivatives have been found to have antimicrobial activity, potentially by interfering with bacterial cell wall synthesis or protein production .
Biochemical Pathways
Thiazole derivatives can potentially interact with a variety of biochemical pathways. For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and the synthesis of neurotransmitters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Thiazole derivatives, for example, can vary widely in their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Thiazole derivatives have been associated with a range of effects, from antimicrobial activity to potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of oxolan-2-ylmethanol with methylsulfonyl chloride to form the oxolan-2-ylmethylsulfonyl intermediate. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzamide: Another benzenesulfonamide with similar structural features.
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide derivatives: Various derivatives with modifications to the oxolan-2-yl or thiazol-2-yl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-19(11-13-3-2-9-23-13)25(21,22)14-6-4-12(5-7-14)15(20)18-16-17-8-10-24-16/h4-8,10,13H,2-3,9,11H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQTUSOMIMEMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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